N-(4-fluoro-2-methylphenyl)thiolan-3-amine
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Overview
Description
N-(4-fluoro-2-methylphenyl)thiolan-3-amine is a chemical compound with the molecular formula C11H14FNS It is characterized by the presence of a thiolane ring attached to a fluorinated methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-methylphenyl)thiolan-3-amine typically involves the reaction of 4-fluoro-2-methylphenylamine with thiolane-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-methylphenyl)thiolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)thiolan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)thiolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain biological targets. The thiolane ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-fluoro-2-methylphenyl)thiolan-3-amine
Uniqueness
This compound is unique due to the combination of its fluorinated phenyl group and thiolane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14FNS |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-(4-fluoro-2-methylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C11H14FNS/c1-8-6-9(12)2-3-11(8)13-10-4-5-14-7-10/h2-3,6,10,13H,4-5,7H2,1H3 |
InChI Key |
NDSPEFKCKQKMBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC2CCSC2 |
Origin of Product |
United States |
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